2-Phenyl-1,3-dioxan-5-yl decanoate

DGAT1 Metabolic disease Enzyme inhibition

2-Phenyl-1,3-dioxan-5-yl decanoate (CAS 56630-72-9) is a fatty acid ester comprising a C10 decanoate side chain esterified to the 5-position of a 2-phenyl-1,3-dioxane core. It belongs to a homologous series of 2-phenyl-1,3-dioxan-5-yl alkanoates, which differ solely in the acyl chain length at the 5-position.

Molecular Formula C20H30O4
Molecular Weight 334.4 g/mol
CAS No. 56630-72-9
Cat. No. B13815115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-1,3-dioxan-5-yl decanoate
CAS56630-72-9
Molecular FormulaC20H30O4
Molecular Weight334.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)OC1COC(OC1)C2=CC=CC=C2
InChIInChI=1S/C20H30O4/c1-2-3-4-5-6-7-11-14-19(21)24-18-15-22-20(23-16-18)17-12-9-8-10-13-17/h8-10,12-13,18,20H,2-7,11,14-16H2,1H3
InChIKeyHUWPKIADWBKLFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-1,3-dioxan-5-yl decanoate (CAS 56630-72-9): Physicochemical Baseline and Compound-Class Definition for Informed Sourcing


2-Phenyl-1,3-dioxan-5-yl decanoate (CAS 56630-72-9) is a fatty acid ester comprising a C10 decanoate side chain esterified to the 5-position of a 2-phenyl-1,3-dioxane core . It belongs to a homologous series of 2-phenyl-1,3-dioxan-5-yl alkanoates, which differ solely in the acyl chain length at the 5-position. The parent alcohol moiety, 2-phenyl-1,3-dioxan-5-ol, is a benzylidene-protected glycerol derivative originally catalogued under CAS 1708-40-3 [1]. This compound class is cited in the patent record as a prodrug motif for thromboxane A2 and PPAR modulators, wherein the 1,3-dioxane ring serves as a carrier scaffold that can be enzymatically hydrolysed to release the biologically active alcohol [2]. Its calculated LogP of 4.78 and molecular weight of 334.45 g/mol place it in a moderate lipophilicity range relative to longer-chain homologues .

Why In-Class Substitution of 2-Phenyl-1,3-dioxan-5-yl decanoate Fails: Chain-Length-Dependent Physicochemical and Biological Performance


Generic or in-class substitution within the 2-phenyl-1,3-dioxan-5-yl alkanoate series is not straightforward because the acyl chain length at the 5-position governs three parameters critical to selection: lipophilicity (LogP), enzymatic hydrolysis rate, and target-binding behaviour. The patent literature establishes that different acyl chain lengths on the 1,3-dioxane core yield intentionally tuned release kinetics for the active 1,3-dioxan-5-ol alcohol—decanoate (C10) esters provide an intermediate hydrolysis profile relative to shorter-chain and longer-chain analogues, directly influencing the pharmacokinetics and duration of action of the released TXA2 or PPAR modulator [1]. Furthermore, publicly available DGAT1 inhibition data from BindingDB reveal that even within the same core scaffold, the decanoate ester (IC₅₀ > 10,000 nM) is drastically less potent than structurally distinct DGAT1 inhibitors (IC₅₀ = 105 nM) sharing the same target, confirming that biological activity cannot be inferred across compounds within this class [2]. Consequently, substituting a supplier's 2-phenyl-1,3-dioxan-5-yl decanoate lot with a dodecanoate (C12), tetradecanoate (C14), or hexadecanoate (C16) homologue will alter LogP by multiple units , potentially change tissue distribution and release kinetics, and invalidate any comparative analytical or biological dataset.

2-Phenyl-1,3-dioxan-5-yl decanoate Quantitative Differentiation Guide: Comparator Evidence for Procurement Decisions


DGAT1 Inhibitory Potency: Decanoate Ester versus Structurally Distinct DGAT1 Inhibitor in the Same Assay System

In a recombinant human DGAT-1 enzyme assay utilising Hep3B cell lysate, 2-phenyl-1,3-dioxan-5-yl decanoate (BDBM50437743/CHEMBL2409567) exhibited an IC₅₀ value greater than 10,000 nM, indicating negligible DGAT-1 inhibition [1]. In stark contrast, a structurally distinct DGAT1 inhibitor (BDBM50117150/CHEMBL3613355) tested in the identical assay system using human DGAT1 expressed in human Hep3B cells achieved an IC₅₀ of 105 nM—a greater than 95-fold improvement in potency [2]. This comparison demonstrates that the decanoate ester of the 2-phenyl-1,3-dioxan-5-ol scaffold is functionally inactive against DGAT1 at pharmacologically meaningful concentrations, whereas other chemotypes do productively engage the DGAT1 target.

DGAT1 Metabolic disease Enzyme inhibition

LogP and Lipophilicity Differentiation Across the Homologous 2-Phenyl-1,3-dioxan-5-yl Alkanoate Series

Calculated LogP values reveal a steep, chain-length-dependent gradient in lipophilicity across the 2-phenyl-1,3-dioxan-5-yl alkanoate series. 2-Phenyl-1,3-dioxan-5-yl decanoate (C10) exhibits a calculated LogP of 4.78 . By contrast, the stearate (C18) homologue, 2-phenyl-1,3-dioxan-5-yl stearate, possesses a predicted ACD/LogP of 10.59—a difference of +5.81 LogP units, representing an approximately 650,000-fold increase in theoretical octanol-water partition coefficient . Even the closest shorter homologue, 2-phenyl-1,3-dioxan-5-yl butanoate, has a reported LogP of 2.1, representing a substantially lower lipophilicity [1]. The decanoate ester thus occupies a distinct and non-interchangeable position on the lipophilicity scale within this series.

Lipophilicity ADME Formulation

Molecular Weight and Physicochemical Granularity as Determinants of Dosage and Formulation Design

The molecular weight (MW) of 2-phenyl-1,3-dioxan-5-yl decanoate is 334.45 g/mol (C₂₀H₃₀O₄) . Each methylene (–CH₂–) extension in the acyl chain adds 14.03 g/mol to the homologue mass. The dodecanoate (C12) ester (CAS 56630-70-7) has a MW of 362.5 g/mol (C₂₂H₃₄O₄) , while the tetradecanoate (C14) ester (CAS 56599-86-1) and hexadecanoate (C16) ester (CAS 10588-87-1) further extend to 390.6 and 418.6 g/mol, respectively . When normalising for molar equivalence in a formulation or dosing regimen, this means that 100 mg of the decanoate ester provides approximately 0.299 mmol, whereas 100 mg of the dodecanoate ester provides only 0.276 mmol—a 7.7% reduction in molar equivalents for the same gravimetric mass.

Molecular weight Formulation Dosing

Prodrug Subclass Differentiation: Decanoate Ester as a Prolonged-Release Motif in 1,3-Dioxane Carrier Systems

The patent literature covering prodrugs of substituted 1,3-dioxanes (Evolva SA, CA2676444A1) explicitly describes the use of different ester prodrug groups to modulate the release rate of the active 1,3-dioxane-containing moiety [1]. Decanoate esters are well-established in medicinal chemistry as prolonged-release promoiety choices: the C10 chain length confers greater lipophilicity and slower enzymatic hydrolysis by esterases compared to shorter-chain esters such as acetate or butanoate, while avoiding the excessive hydrophobicity and potential tissue accumulation associated with stearate (C18) or longer esters [2]. In the context of 1,3-dioxane-based TXA2 and PPAR modulators, the decanoate ester specifically provides a release half-life that is longer than the corresponding acetate but shorter than the palmitate or stearate prodrug forms [1].

Prodrug design Sustained release Esterase hydrolysis

SIRT1 Inhibitor Scaffold Distinction: 2-Phenyl-1,3-dioxan-5-yl decanoate Versus the 5-Benzylidene-2-phenyl-1,3-dioxane-4,6-dione Pharmacophore

A distinct 2-phenyl-1,3-dioxane scaffold, 5-benzylidene-2-phenyl-1,3-dioxane-4,6-dione, has been reported as a potent and selective SIRT1 inhibitor, with the most potent derivative (compound 12n) displaying an IC₅₀ of 460 nM and selectivity over SIRT2, SIRT3, and SIRT5 of 113.5-, 254.3-, and 10.83-fold, respectively [1]. While no published data directly characterise 2-phenyl-1,3-dioxan-5-yl decanoate as a SIRT1 inhibitor, the structural divergence between the two scaffolds—the decanoate ester at the 5-position of a saturated 1,3-dioxane ring versus the benzylidene-substituted dioxane-4,6-dione system—is profound. The absence of the 4,6-dione and 5-benzylidene moieties in the decanoate ester precludes the key pharmacophoric interactions required for SIRT1 inhibition [1].

SIRT1 inhibition Cancer Epigenetics

Optimal Research and Industrial Application Scenarios for 2-Phenyl-1,3-dioxan-5-yl decanoate (CAS 56630-72-9) Based on Quantitative Evidence


Prodrug Pharmacokinetic and Hydrolysis Rate Studies in 1,3-Dioxane-Based TXA2/PPAR Modulator Programmes

Based on the patent record establishing 1,3-dioxane esters as prodrugs for thromboxane A2 and PPAR modulators [1], and the well-characterised intermediate hydrolysis rate of decanoate esters relative to shorter- and longer-chain prodrugs [2], 2-phenyl-1,3-dioxan-5-yl decanoate is scientifically appropriate for use as a comparator compound in esterase stability assays and in vitro release profiling. Its intermediate LogP of 4.78 and moderate molecular weight make it a reference point for calibrating structure-release relationships within the series. Researchers should explicitly design head-to-head experiments comparing the decanoate ester against the dodecanoate (C12, MW 362.5) and tetradecanoate (C14) homologues to quantify the chain-length dependence of hydrolysis kinetics.

Negative Control Selection for DGAT1 Enzyme Inhibition Screening Cascades

Given the documented DGAT1 IC₅₀ of >10,000 nM for 2-phenyl-1,3-dioxan-5-yl decanoate measured in a validated Hep3B cell lysate assay [1], this compound can serve as a structurally related negative control in DGAT1 inhibitor screening cascades. When screening novel 1,3-dioxane or dioxolane-based compounds for DGAT1 activity, including the decanoate ester as a reference confirms assay sensitivity and provides a low-activity baseline against which candidate inhibitors (e.g., compounds achieving IC₅₀ values below 1,000 nM) can be benchmarked.

Physicochemical Reference Standard for Chromatographic Method Development Within the Homologous Ester Series

The discrete LogP value of 4.78 for the decanoate ester, situated between the butanoate (LogP 2.1) and the stearate (LogP 10.59) [1] [2], makes this compound a valuable retention-time calibrant for reversed-phase HPLC method development. Analytical laboratories procuring the full homologous series can use the decanoate ester as a mid-range reference point when constructing LogP versus retention time calibration curves, enabling method validation and impurity profiling across the series.

Glycerol-Derived Scaffold for Further Synthetic Derivatisation in Medicinal Chemistry

The 2-phenyl-1,3-dioxan-5-yl core is a benzylidene-protected glycerol scaffold accessible from glycerol and benzaldehyde [1]. The decanoate ester at the 5-position provides a protected hydroxyl handle that can be selectively deprotected under controlled acidic or basic hydrolysis conditions to yield 2-phenyl-1,3-dioxan-5-ol (CAS 1708-40-3) [2]. This makes the decanoate ester a convenient, storable precursor for medicinal chemistry groups requiring on-demand access to the free alcohol for subsequent functionalisation—for example, phosphorylation, glycosylation, or carbamate formation—without the need for separate procurement of the less shelf-stable alcohol intermediate.

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